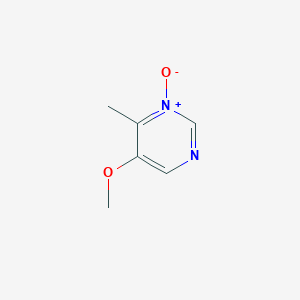![molecular formula C14H21N3OS B055265 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol CAS No. 120199-37-3](/img/structure/B55265.png)
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol, also known as Methylene Blue, is a synthetic dye with a wide range of applications in the scientific research community. This compound has been extensively studied for its unique properties, including its ability to act as a redox indicator, photosensitizer, and electron carrier. In
作用机制
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue acts as a redox agent, transferring electrons between molecules in a variety of chemical reactions. It can also absorb light energy and transfer it to other molecules, making it useful as a photosensitizer. Additionally, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue can act as an electron carrier, shuttling electrons between molecules in the electron transport chain.
生化和生理效应
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has a variety of biochemical and physiological effects, including its ability to inhibit the activity of nitric oxide synthase, an enzyme that produces nitric oxide in the body. This inhibition can lead to a decrease in blood pressure and an increase in blood flow. 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has also been shown to improve mitochondrial function, reduce oxidative stress, and enhance cognitive function in animal models.
实验室实验的优点和局限性
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has several advantages for use in lab experiments, including its stability, low cost, and ease of use. However, it also has some limitations, including its potential toxicity at high doses and its tendency to form aggregates in solution, which can interfere with certain types of experiments.
未来方向
There are many potential future directions for research involving 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue. Some possible areas of study include its use as a treatment for neurodegenerative diseases, its role in modulating the immune system, and its potential as a therapeutic agent for cancer. Additionally, further research is needed to better understand the mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue and its potential side effects at different doses.
Conclusion:
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue is a versatile compound with a wide range of applications in scientific research. Its unique properties make it useful for a variety of experiments, from measuring oxygen consumption in cells to treating cancer with photodynamic therapy. While there are some limitations to its use, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue remains an important tool for researchers in many fields.
合成方法
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue can be synthesized through a variety of methods, including the reduction of methylene green with sodium sulfite, the oxidation of dimethylphenylenediamine with potassium bichromate, and the reaction of dimethylamine with 2-mercaptobenzothiazole. The most common method of synthesis involves the reaction of N,N-dimethylaniline with 2-mercaptobenzothiazole in the presence of oxygen and a copper catalyst.
科学研究应用
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has been used extensively in scientific research due to its unique properties. It has been used as a redox indicator in a variety of chemical reactions, including the measurement of oxygen consumption in cells and the detection of free radicals. Additionally, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has also been used as an electron carrier in the electron transport chain, a series of reactions that generates ATP in cells.
属性
CAS 编号 |
120199-37-3 |
|---|---|
产品名称 |
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
分子式 |
C14H21N3OS |
分子量 |
279.4 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethylamino]-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H21N3OS/c1-8-9(2)12(18)10(3)13-11(8)16-14(19-13)15-6-7-17(4)5/h18H,6-7H2,1-5H3,(H,15,16) |
InChI 键 |
JKHAYDPXSBDMLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C |
同义词 |
6-Benzothiazolol, 2-[[2-(dimethylamino)ethyl]amino]-4,5,7-trimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



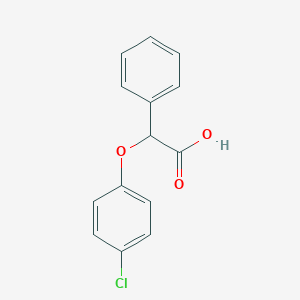
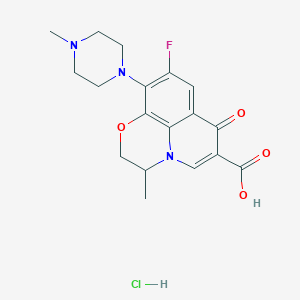
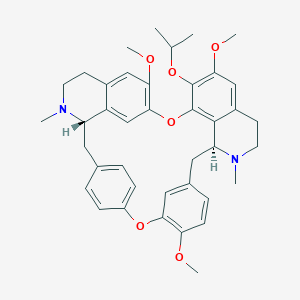
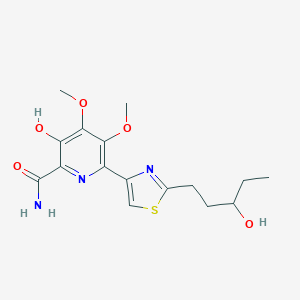
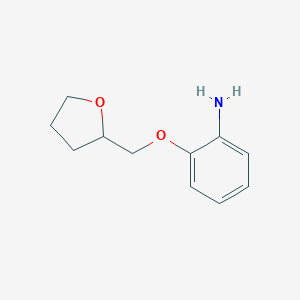
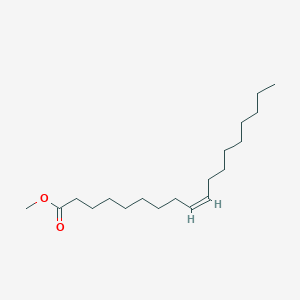
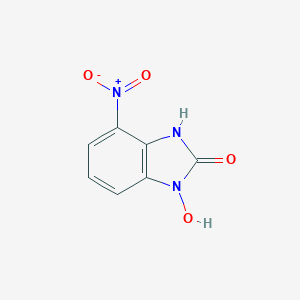
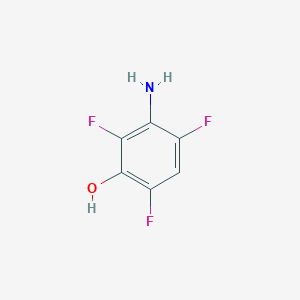
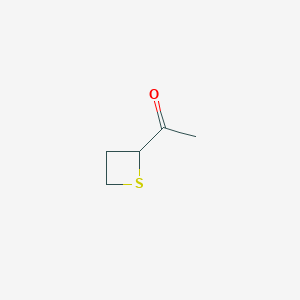
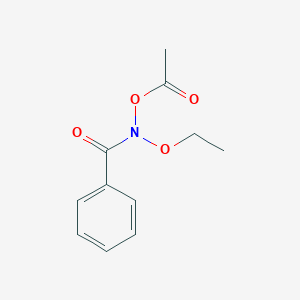

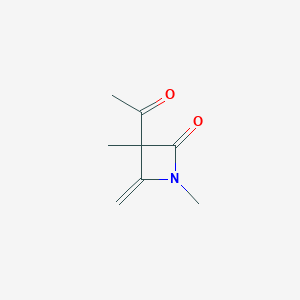
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
